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Compound of Interest

Compound Name: K00546

Cat. No.: B1668761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
K00546 is a potent, ATP-competitive small molecule inhibitor with high affinity for Cyclin-

Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). It also demonstrates

significant inhibitory activity against CDC2-like Kinase 1 (CLK1) and CDC2-like Kinase 3

(CLK3). The inhibition of these kinases makes K00546 a valuable tool for research in oncology

and other therapeutic areas where cell cycle regulation and RNA splicing are dysregulated.

These application notes provide detailed protocols for high-throughput screening (HTS) assays

to identify and characterize inhibitors like K00546.

Mechanism of Action
K00546 exerts its inhibitory effect by binding to the ATP-binding pocket of target kinases. This

prevents the phosphorylation of downstream substrates, thereby disrupting their biological

function.

CDK1/2 Inhibition: CDK1 and CDK2 are key regulators of the cell cycle. Their inhibition by

K00546 leads to cell cycle arrest, primarily at the G1/S and G2/M transitions, and can induce

apoptosis in rapidly dividing cells.

CLK1/3 Inhibition: CLK1 and CLK3 are dual-specificity kinases that play a crucial role in the

regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.
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Inhibition of CLKs can lead to aberrant splicing of key transcripts, affecting cellular function

and viability.

Quantitative Data Summary
The inhibitory activity of K00546 against various kinases is summarized in the table below. This

data is essential for designing experiments and interpreting results.

Target Kinase IC50 (nM)

CDK1/cyclin B 0.6

CDK2/cyclin A 0.5

CLK1 8.9

CLK3 29.2

VEGF-R2 32

GSK-3 140

PKA 5200

Casein Kinase-1 2800

MAP Kinase (ERK-2) 1000

Calmodulin Kinase 8900

PDGF-Rβ 1600

Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by K00546.
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Caption: K00546 inhibits CDK1 and CDK2, blocking cell cycle progression.
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Caption: K00546 inhibits CLK1/3, disrupting pre-mRNA splicing.

Experimental Protocols
Here we provide detailed protocols for three distinct high-throughput screening assays suitable

for identifying and characterizing inhibitors of CDK and CLK kinases.

Protocol 1: Biochemical TR-FRET Kinase Assay for
CDK2
This protocol is adapted for a time-resolved fluorescence resonance energy transfer (TR-

FRET) assay to measure the inhibition of CDK2.
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Caption: Workflow for the biochemical TR-FRET kinase assay.

Materials:
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CDK2/cyclin E1 enzyme (e.g., Thermo Fisher Scientific, Cat. No. PV6295)

LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tag-specific antibody)

Kinase Tracer 236 (or other suitable fluorescently labeled ATP-competitive ligand)

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

Test compounds (e.g., K00546) serially diluted in DMSO

384-well, low-volume, white plates

Procedure:

Compound Plating:

Prepare serial dilutions of test compounds in DMSO.

Using an acoustic liquid handler or a pintool, transfer 20-50 nL of each compound dilution

to the assay plate.

Include positive controls (e.g., a known CDK2 inhibitor like Staurosporine) and negative

controls (DMSO only).

Reagent Preparation:

Prepare a 2X Kinase/Antibody solution in Assay Buffer. The final concentration will depend

on the specific activity of the enzyme batch, but a starting point is 5 nM kinase and 4 nM

antibody.

Prepare a 4X Tracer solution in Assay Buffer. The optimal concentration should be

determined experimentally but is typically around 400 nM.

Assay Assembly:

Add 8 µL of the 2X Kinase/Antibody solution to all wells of the 384-well plate.

Add 4 µL of the 4X Tracer solution to all wells.
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The final reaction volume will be 16 µL.

Incubation:

Seal the plate and incubate at room temperature for 60 minutes, protected from light.

Data Acquisition:

Read the plate on a TR-FRET enabled plate reader.

Excitation: ~340 nm

Emission: Donor (~615 nm) and Acceptor (~665 nm)

Data Analysis:

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

Normalize the data to the positive and negative controls.

Plot the normalized response against the compound concentration and fit to a four-

parameter logistic model to determine the IC₅₀ value.

Protocol 2: Biochemical AlphaScreen Kinase Assay for
CLK1
This protocol describes a generic AlphaScreen assay to measure the inhibition of CLK1 kinase

activity.
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Caption: Workflow for the biochemical AlphaScreen kinase assay.
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Materials:

Recombinant CLK1 enzyme

Biotinylated substrate peptide (e.g., a peptide containing a CLK1 phosphorylation motif)

ATP

AlphaScreen Streptavidin Donor Beads

AlphaScreen Phospho-specific Antibody Acceptor Beads

Assay Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

Stop/Detection Buffer: Assay Buffer containing 10 mM EDTA and the AlphaScreen beads

Test compounds (e.g., K00546) serially diluted in DMSO

384-well, low-volume, white plates

Procedure:

Compound Plating:

As described in Protocol 1.

Kinase Reaction:

Prepare a 2X Kinase solution in Assay Buffer (e.g., 4 ng/µL).

Prepare a 2X Substrate/ATP solution in Assay Buffer (e.g., 100 nM substrate, 100 µM

ATP).

To the compound-plated wells, add 5 µL of the 2X Kinase solution.

Add 5 µL of the 2X Substrate/ATP solution to initiate the reaction.

The final reaction volume is 10 µL.
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Incubation:

Seal the plate and incubate at room temperature for 60 minutes.

Detection:

Prepare the Detection Mix in the Stop/Detection Buffer containing the Donor and Acceptor

beads at the manufacturer's recommended concentration.

Add 10 µL of the Detection Mix to each well to stop the kinase reaction and initiate the

detection process.

Second Incubation:

Seal the plate and incubate at room temperature for 60 minutes, protected from light.

Data Acquisition:

Read the plate on an AlphaScreen-capable plate reader.

Data Analysis:

As described in Protocol 1.

Protocol 3: Cell-Based Proliferation Assay for CDK
Inhibitors
This protocol outlines a cell-based assay to measure the anti-proliferative effects of CDK

inhibitors like K00546 using a 384-well format.
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Caption: Workflow for the cell-based proliferation assay.
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Materials:

Cancer cell line known to be sensitive to CDK inhibitors (e.g., MCF-7, HCT116)

Complete cell culture medium

Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Test compounds (e.g., K00546) serially diluted in complete medium

384-well, clear-bottom, white plates

Procedure:

Cell Seeding:

Harvest and count cells.

Seed cells in a 384-well plate at a density of 500-2000 cells per well in 40 µL of complete

medium. The optimal seeding density should be determined empirically.

Incubate the plate at 37°C, 5% CO₂ for 18-24 hours to allow for cell attachment.

Compound Addition:

Prepare a 5X serial dilution of the test compounds in complete medium.

Add 10 µL of the 5X compound dilutions to the respective wells.

The final volume will be 50 µL, and the final DMSO concentration should be ≤ 0.5%.

Incubation:

Incubate the plate at 37°C, 5% CO₂ for 72 hours.
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Viability Measurement:

Equilibrate the plate and the viability reagent to room temperature.

Add 25 µL of the viability reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition:

Read the luminescence on a plate reader.

Data Analysis:

As described in Protocol 1.

Conclusion
The protocols provided herein offer robust and scalable methods for the high-throughput

screening and characterization of inhibitors targeting CDK and CLK kinases, using K00546 as

a reference compound. These assays can be adapted for primary screening of large compound

libraries, as well as for secondary screening and lead optimization efforts in drug discovery

programs. Careful optimization of assay conditions is recommended to ensure high-quality,

reproducible data.

To cite this document: BenchChem. [Application Notes and Protocols for High-Throughput
Screening Assays Using K00546]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668761#high-throughput-screening-assays-using-
k00546]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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